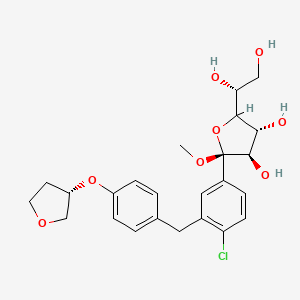![molecular formula C12H16BrFN2Zn B14890455 3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the piperazine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-fluoro-4-[(4-methylpiperazino)methyl]bromobenzene, is prepared by bromination of the corresponding aryl compound.
Transmetalation Reaction: The aryl bromide is then subjected to a transmetalation reaction with zinc dust in the presence of a suitable catalyst, such as palladium or nickel, to form the organozinc reagent.
Stabilization in THF: The resulting organozinc compound is stabilized in tetrahydrofuran (THF) to obtain the final product, this compound, 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large quantities of the aryl compound are brominated using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Continuous Transmetalation: The transmetalation reaction is carried out in a continuous flow reactor to ensure efficient mixing and reaction control.
Purification and Stabilization: The crude product is purified using techniques such as distillation or crystallization, followed by stabilization in THF.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Biaryl Compounds: In cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substituted Aryl Compounds: In substitution reactions, various substituted aryl compounds can be obtained depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used to create biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide involves the following steps:
Activation: The organozinc compound is activated by a palladium or nickel catalyst, forming a reactive intermediate.
Transmetalation: The activated intermediate undergoes transmetalation with an aryl halide, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the product is released, and the catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholine ring instead of a piperazine ring.
3-Fluoro-4-[(4-methylpiperidino)methyl]phenylzinc bromide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the piperazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with potential biological activity, especially in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C12H16BrFN2Zn |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16FN2.BrH.Zn/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13;;/h2,4-5H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZAIYAFGAOPGRTH-UHFFFAOYSA-M |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


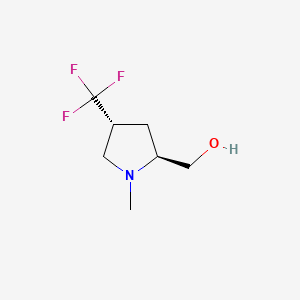
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)


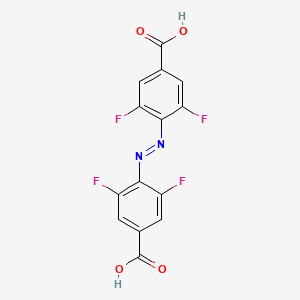
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

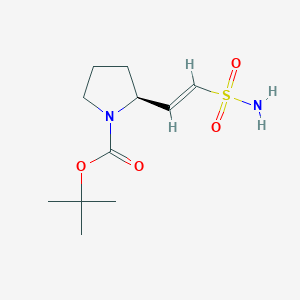
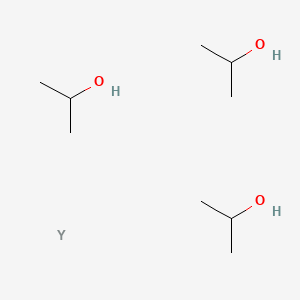
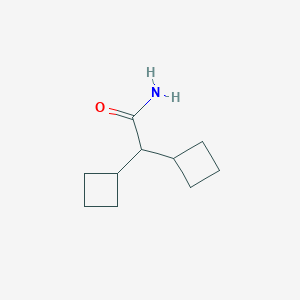
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
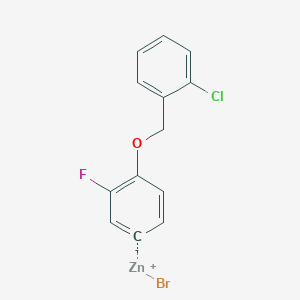
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
